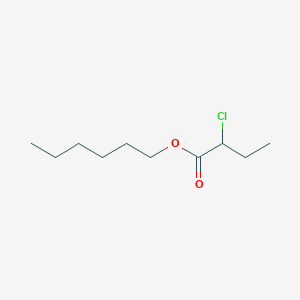Hexyl 2-chlorobutanoate
CAS No.: 88395-74-8
Cat. No.: VC13454912
Molecular Formula: C10H19ClO2
Molecular Weight: 206.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 88395-74-8 |
|---|---|
| Molecular Formula | C10H19ClO2 |
| Molecular Weight | 206.71 g/mol |
| IUPAC Name | hexyl 2-chlorobutanoate |
| Standard InChI | InChI=1S/C10H19ClO2/c1-3-5-6-7-8-13-10(12)9(11)4-2/h9H,3-8H2,1-2H3 |
| Standard InChI Key | GAONBEAFOOASRD-UHFFFAOYSA-N |
| SMILES | CCCCCCOC(=O)C(CC)Cl |
| Canonical SMILES | CCCCCCOC(=O)C(CC)Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
Hexyl 2-chlorobutanoate’s structure is defined by the ester linkage between hexanol and 2-chlorobutanoic acid. The chlorine atom at the β-position (second carbon) influences its electronic and steric properties, enhancing reactivity in substitution and elimination reactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 206.71 g/mol | |
| IUPAC Name | Hexyl 2-chlorobutanoate | |
| SMILES | CCCCCCOC(=O)C(CC)Cl | |
| Boiling Point | Not reported | – |
| Density | ~1.02 g/cm³ (estimated) | – |
Spectral Characteristics
While explicit spectral data (e.g., NMR, IR) for Hexyl 2-chlorobutanoate is limited in public databases, analogous esters such as ethyl 2-chlorobutanoate exhibit carbonyl () stretches near 1740 cm⁻¹ in IR and NMR signals at δ 170 ppm for the ester carbonyl . The chlorine atom’s presence typically results in distinct NMR splitting patterns for adjacent protons .
Synthesis Methods
Esterification of 2-Chlorobutanoic Acid
The primary synthesis route involves acid-catalyzed esterification of 2-chlorobutanoic acid with hexanol. Sulfuric acid or p-toluenesulfonic acid (p-TsOH) facilitates the reaction under reflux conditions:
Yields exceed 80% when water is removed via azeotropic distillation.
Alternative Routes
-
From Acid Chlorides: Reaction of 2-chlorobutanoyl chloride with hexanol in the presence of a base (e.g., pyridine) avoids equilibrium limitations .
-
Enzymatic Catalysis: Lipases in non-aqueous media offer a greener approach, though scalability remains challenging .
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–120°C | Maximizes rate |
| Catalyst Loading | 1–5 mol% H₂SO₄ | Balances cost |
| Reaction Time | 4–8 hours | Prevents degradation |
Reactivity and Chemical Transformations
Hydrolysis
Hexyl 2-chlorobutanoate undergoes acidic or alkaline hydrolysis to yield 2-chlorobutanoic acid and hexanol:
Kinetic studies indicate pseudo-first-order behavior under basic conditions.
Nucleophilic Substitution
The β-chlorine atom is susceptible to nucleophilic displacement. For example, reaction with sodium azide produces hexyl 2-azidobutanoate, a precursor for click chemistry applications:
Elimination Reactions
Under basic conditions (e.g., KOH/ethanol), dehydrohalogenation forms butenoate esters, though this pathway is less common due to steric hindrance .
Applications
Pharmaceutical Intermediates
Hexyl 2-chlorobutanoate serves as a building block for non-steroidal anti-inflammatory drugs (NSAIDs) and β-lactam antibiotics. Its lipophilic hexyl group enhances membrane permeability in prodrug designs .
Agrochemicals
The compound is a precursor to herbicides and fungicides, where the chlorine atom augments bioactivity. For example, derivatization to thiocarbamates improves antifungal potency.
Organic Synthesis
-
Cross-Coupling Reactions: Used in Pd-catalyzed couplings to construct complex esters .
-
Polymer Chemistry: Acts a monomer in polyesters with tailored thermal properties .
| Parameter | Recommendation |
|---|---|
| PPE | Gloves, goggles, ventilation |
| Storage | Cool, dry, inert atmosphere |
| Disposal | Incineration or hydrolysis |
Environmental Impact
The compound’s persistence in aquatic systems is moderate (estimated log = 3.8), necessitating containment to prevent bioaccumulation .
Comparison with Related Esters
Table 4: Esters of 2-Chlorobutanoic Acid
| Ester | Molecular Weight | Boiling Point | Applications |
|---|---|---|---|
| Ethyl 2-chlorobutanoate | 150.62 g/mol | 156°C | Solvent, fragrances |
| Butyl 2-chlorobutanoate | 178.67 g/mol | 189°C | Plasticizers |
| Hexyl 2-chlorobutanoate | 206.71 g/mol | Not reported | Pharmaceuticals |
The hexyl derivative’s longer alkyl chain enhances lipid solubility, making it preferable for drug delivery systems compared to shorter-chain analogs .
Recent Advances
Catalytic Innovations
A 2024 study demonstrated lutidinium iodide’s efficacy in radical-based alkylations using hexyl 2-chlorobutanoate, enabling C–C bond formation under mild conditions .
Green Chemistry
Microwave-assisted esterification reduces reaction times to <1 hour, achieving 95% yield with minimal energy input.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume